molecular formula C15H12F3N3O2 B13420498 2-((1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)ethanol CAS No. 34580-74-0

2-((1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)ethanol

Cat. No.: B13420498
CAS No.: 34580-74-0
M. Wt: 323.27 g/mol
InChI Key: IOLVNDULVQTBBV-UHFFFAOYSA-N
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Description

2-((1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)ethanol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group attached to a pyrazolo-pyridine core, which is further linked to an ethanol moiety. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable candidate for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo-Pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo-pyridine core.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic addition reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Ethanol Moiety: The final step involves the reaction of the intermediate compound with an ethanol derivative, typically under basic conditions, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reaction conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)ethanol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazolo-pyridine core may interact with nucleic acids or proteins, influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)propane
  • 2-((1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)butane

Uniqueness

Compared to similar compounds, 2-((1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)ethanol exhibits unique properties due to the presence of the ethanol moiety, which enhances its solubility and reactivity. The trifluoromethyl group also imparts greater chemical stability and lipophilicity, making it a more versatile compound for various applications.

Properties

CAS No.

34580-74-0

Molecular Formula

C15H12F3N3O2

Molecular Weight

323.27 g/mol

IUPAC Name

2-[1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-3-yl]oxyethanol

InChI

InChI=1S/C15H12F3N3O2/c16-15(17,18)10-3-1-4-11(9-10)21-13-12(5-2-6-19-13)14(20-21)23-8-7-22/h1-6,9,22H,7-8H2

InChI Key

IOLVNDULVQTBBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C3=C(C=CC=N3)C(=N2)OCCO)C(F)(F)F

Origin of Product

United States

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